2-Ethyl-2-adamantanol

説明

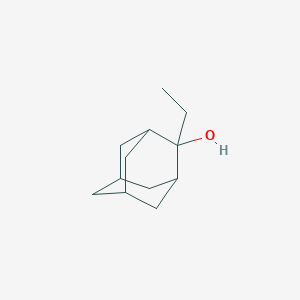

Structure

3D Structure

特性

IUPAC Name |

2-ethyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBKBLFRGDNIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402878 | |

| Record name | 2-Ethyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14648-57-8 | |

| Record name | 2-Ethyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethyl-2-adamantanol (CAS: 14648-57-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethyl-2-adamantanol, a tertiary alcohol derivative of adamantane. The unique structural properties of the adamantane cage, characterized by its rigidity and lipophilicity, make its derivatives, including this compound, valuable building blocks in medicinal chemistry and materials science.[1][2] This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization. While direct biological activity data for this compound is limited, the known pharmacological profiles of related adamantane compounds offer a context for its potential applications.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14648-57-8 | [3] |

| Molecular Formula | C₁₂H₂₀O | [3] |

| Molecular Weight | 180.29 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 69-70 °C | [4] |

| Boiling Point | 265.5 °C at 760 mmHg | [5] |

| Density | 1.045 g/cm³ | [5] |

| Flash Point | 110.2 °C | [5] |

| Solubility | Soluble in organic solvents, insoluble in water. | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 0.86 (t, J=7.0 Hz, CH₂CH ₃), 1.40-1.70 (m, 10H, adamantane-H, CH ₂CH₃), 1.75-1.83 (m, 2H, adamantane-H), 1.94 (d, J=12.1 Hz, 2H, adamantane-H), 2.07 (d, J=12.1 Hz, 2H, adamantane-H) | [3] |

| ¹³C NMR (CDCl₃, 50 MHz) | δ (ppm) 6.4 (CH₂C H₃), 27.4, 27.5 (adamantane-C), 30.6 (C H₂CH₃), 33.0 (adamantane-C), 34.6 (adamantane-C), 36.6 (adamantane-C), 38.5 (adamantane-C), 74.9 (adamantane-C-OH) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on published procedures and general laboratory techniques for similar compounds.

Synthesis of this compound from 2-Adamantanone

This protocol is adapted from a known synthetic route.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Adamantanone (1.0 eq)

-

Ethyllithium solution (e.g., 0.5 M in benzene/THF) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A solution of 2-adamantanone (e.g., 500 mg, 3.33 mmol) in dry THF (e.g., 10 mL) is prepared in a three-necked flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

Ethyllithium solution (e.g., 20 mL, 10.0 mmol) is added dropwise to the stirred solution of 2-adamantanone.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

1. Recrystallization (General Procedure): [6][7][8]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., hexane, heptane, or a mixture such as ethyl acetate/hexane)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

-

If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.

-

The filtrate is allowed to cool slowly to room temperature to induce crystallization.

-

The flask is then placed in an ice bath to maximize crystal formation.

-

The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

2. Column Chromatography (General Procedure): [9][10][11]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent (e.g., a gradient of ethyl acetate in hexane)

-

Chromatography column

-

Collection tubes

Procedure:

-

A slurry of silica gel in the initial, less polar eluent is prepared and packed into a chromatography column.

-

The crude product is dissolved in a minimum amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated.

-

The dried silica with the adsorbed product is carefully added to the top of the column.

-

The column is eluted with a solvent system of increasing polarity.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol): [12][13]

Sample Preparation:

-

A dilute solution of purified this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions (Typical):

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5MS or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Expected Fragmentation:

-

The molecular ion peak (M⁺) for tertiary alcohols is often weak or absent.[12]

-

Common fragmentation patterns for alcohols include the loss of water (M-18) and the loss of the ethyl group (M-29).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample Protocol): [4][14][15]

Sample Preparation (Thin Film Method):

-

A small amount of this compound is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).

-

The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

The salt plate with the sample film is placed in the FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Absorptions:

-

A broad O-H stretching band in the region of 3600-3200 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the adamantane and ethyl groups.

-

A C-O stretching band in the region of 1200-1000 cm⁻¹.

Biological Activity and Potential Applications

There is a notable lack of direct experimental data on the biological activity of this compound. However, the broader class of adamantane derivatives has been extensively studied, revealing a wide range of pharmacological activities.[1][2]

-

Antiviral Activity: Amino-derivatives of adamantane, such as amantadine and rimantadine, are known for their antiviral properties against the influenza A virus by blocking the M2 proton channel.[1][16][17] Whether this compound possesses any antiviral activity has not been reported.

-

Neurological Activity: Adamantane derivatives, including memantine, act as antagonists of the N-methyl-D-aspartate (NMDA) receptor and are used in the treatment of neurodegenerative diseases like Alzheimer's.[18][19][20] Some adamantane compounds also show activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[21][22][23] The potential for this compound to interact with these or other CNS targets remains to be investigated.

-

Other Activities: Various adamantane derivatives have been explored for their potential as antibacterial, antifungal, and anticancer agents.[2] The presence of the hydroxyl group in this compound, as opposed to the more commonly studied amino group, likely results in a different pharmacological profile.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of synthesis and purification, and a general workflow for biological screening based on common practices for novel compounds.

Caption: Experimental workflow for synthesis and analysis.

Caption: General workflow for biological evaluation.

Conclusion

This compound is a readily synthesizable adamantane derivative with well-defined physicochemical properties. While its direct biological activities have not been extensively explored, its structural similarity to other pharmacologically active adamantanes suggests potential for future investigation in drug discovery programs. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. Further studies are warranted to elucidate its biological profile and unlock its full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. benchchem.com [benchchem.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. web.uvic.ca [web.uvic.ca]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. GCMS Section 6.10 [people.whitman.edu]

- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alcohol and NMDA receptor: current research and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ethanol-induced inhibition of NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ethanol increases desensitization of recombinant GluR-D AMPA receptor and TARP combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of inhibition by ethanol of NMDA and AMPA receptor channel functions in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Ethyl-2-adamantanol from 2-Adamantanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Ethyl-2-adamantanol, a valuable intermediate in medicinal chemistry and materials science, from 2-adamantanone. The adamantane scaffold imparts unique properties such as high lipophilicity and metabolic stability to drug candidates. This document details the prevalent synthetic methodologies, experimental protocols, and potential challenges associated with this transformation.

Introduction

This compound is a tertiary alcohol characterized by the rigid and bulky adamantane cage. Its synthesis is most commonly achieved through the nucleophilic addition of an ethyl group to the carbonyl carbon of 2-adamantanone. The primary methods for this transformation involve the use of organometallic reagents, specifically Grignard reagents (ethylmagnesium halides) or organolithium reagents (ethyllithium). These reactions are foundational in organic synthesis for the formation of carbon-carbon bonds.[1]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The organometallic reagent, either an ethyl Grignard reagent (EtMgX) or ethyllithium (EtLi), acts as a potent nucleophile. The electron-rich ethyl group attacks the electrophilic carbonyl carbon of 2-adamantanone. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Adamantanone | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₁₂H₂₀O | [2][3] |

| Molecular Weight | 180.29 g/mol | [2] |

| Reported Yield | 94% (using Ethyllithium) | [4] |

| Reagents | Ethyllithium or Ethylmagnesium Bromide | [4][5] |

| Solvents | Tetrahydrofuran (THF), Diethyl ether, Benzene | [4][5] |

| Reaction Temperature | 0 °C to room temperature | [4] |

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below, utilizing either ethyllithium or a Grignard reagent. All procedures must be conducted under anhydrous conditions, as organometallic reagents react vigorously with water.[6]

Synthesis using Ethyllithium

This protocol is based on a reported high-yield synthesis.[4]

Materials:

-

2-Adamantanone (500 mg, 3.33 mmol)

-

n-Ethyllithium (0.5M in benzene, 20 mL, 10.0 mmol)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-adamantanone (500 mg, 3.33 mmol) in dry THF to make a 30% w/v solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the n-ethyllithium solution (20 mL, 10.0 mmol) to the stirred solution of 2-adamantanone at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 560 mg (94%)[4]

General Synthesis using Ethylmagnesium Bromide (Grignard Reagent)

This protocol is a general procedure for the Grignard reaction with 2-adamantanone.[5][7]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

2-Adamantanone

-

Dilute hydrochloric acid or saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent. Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

-

Reaction with 2-Adamantanone: Dissolve 2-adamantanone in anhydrous diethyl ether or THF and add it dropwise to the prepared Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.

-

Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Side Reactions and Considerations

Due to the steric hindrance of the adamantane cage, side reactions can occur.[1]

-

Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the 2-adamantanone, leading to the formation of an enolate. Upon work-up, this will regenerate the starting ketone, thus reducing the overall yield of the desired alcohol.

-

Reduction: The Grignard reagent can also act as a reducing agent. A hydride can be transferred from the β-carbon of the ethylmagnesium bromide to the carbonyl carbon of 2-adamantanone, resulting in the formation of 2-adamantanol as a byproduct. This is a known side reaction in the synthesis of 2-alkyl-2-adamantanols.[8]

Careful control of reaction conditions, such as temperature and the rate of addition of the organometallic reagent, can help to minimize these side reactions.

Product Characterization

The structure of this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 0.86 (t, J=7.0 Hz, 3H, CH₂CH₃ ), 1.40-1.70 (m, 12H, adamantane-H and CH₂ CH₃), 1.75-1.83 (m, 2H, adamantane-H), 1.94 (d, J=12.1 Hz, 2H, adamantane-H), 2.07 (d, J=12.1 Hz, 2H, adamantane-H).[4]

-

¹³C NMR (50 MHz, CDCl₃): δ (ppm) 6.4 (CH₂C H₃), 27.4, 27.5, 30.6 (C H₂CH₃), 33.0, 34.6, 36.6, 38.5, 74.9 (C -OH).[4]

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. This compound,14648-57-8 | Lanospharma Laboratories Co,.LTD [lanospharma.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Ethyl-2-adamantanol: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of 2-Ethyl-2-adamantanol. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of adamantane derivatives.

Molecular Structure and Properties

This compound, with the CAS number 14648-57-8, is a tertiary alcohol derivative of adamantane.[1][2][3] The rigid, tricyclic cage structure of the adamantane moiety imparts significant lipophilicity and metabolic stability to the molecule, making it a valuable building block in medicinal chemistry and materials science.[4][5]

The molecular formula of this compound is C₁₂H₂₀O, and it has a molecular weight of approximately 180.29 g/mol .[1][6] Its structure is characterized by an ethyl group and a hydroxyl group attached to the C2 position of the adamantane core.

Spectroscopic Data

The structural identity of this compound is well-established by nuclear magnetic resonance (NMR) spectroscopy. The reported chemical shifts in deuterated chloroform (CDCl₃) are summarized below.

Table 1: NMR Spectroscopic Data for this compound [6]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 0.86 (t, J=7.0 Hz) | -CH₂CH ₃ |

| 1.40-1.70 (m) | Adamantane-H, -CH ₂CH₃ | |

| 1.75-1.83 (m) | 5,7-Adamantane-H | |

| 1.94 (d, J=12.1 Hz) | 8ax, 10ax-Adamantane-H | |

| 2.07 (d, J=12.1 Hz) | 4ax, 9ax-Adamantane-H | |

| ¹³C | 6.4 | -CH₂C H₃ |

| 27.4, 27.5 | 5,7-Adamantane-C | |

| 30.6 | -C H₂CH₃ | |

| 33.0 | 8,10-Adamantane-C | |

| 34.6 | 4,9-Adamantane-C | |

| 36.6 | 1,3-Adamantane-C | |

| 38.5 | 6-Adamantane-C | |

| 74.9 | 2-Adamantane-C |

Note: The assignments are based on the provided literature data. A detailed 2D NMR analysis would be required for unambiguous assignment of all adamantane protons and carbons.

Physicochemical Properties

A number of physicochemical properties for this compound have been calculated and are presented in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Table 2: Calculated Physicochemical Properties of this compound [7]

| Property | Value | Unit |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 62.58 | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -256.44 | kJ/mol |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 19.07 | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 57.13 | kJ/mol |

| Log10 of Water Solubility (log10WS) | -2.94 | - |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.584 | - |

| McGowan's Characteristic Volume (McVol) | 153.230 | ml/mol |

| Critical Pressure (Pc) | 2817.33 | kPa |

| Normal Boiling Point Temperature (Tboil) | 545.96 | K |

| Critical Temperature (Tc) | 747.01 | K |

| Normal Melting (Fusion) Point (Tfus) | 339.67 | K |

| Critical Volume (Vc) | 0.551 | m³/kmol |

Stereochemistry

A critical aspect of the molecular structure of this compound is its chirality. The carbon atom at the 2-position of the adamantane cage is a stereocenter, as it is bonded to four different groups: a hydroxyl group, an ethyl group, and two distinct carbon pathways within the adamantane framework.

Stereocenter in this compound

This chirality gives rise to two enantiomers: (R)-2-Ethyl-2-adamantanol and (S)-2-Ethyl-2-adamantanol. To date, there is a lack of published literature detailing the successful resolution of these enantiomers and the characterization of their individual biological activities or physical properties. The separation of such enantiomers would likely require chiral chromatography techniques.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in high yield via the Grignard-like addition of an ethyl nucleophile to 2-adamantanone.[6]

Synthetic workflow for this compound.

Detailed Protocol:

-

Dissolve 2-adamantanone (500 mg, 3.33 mmol) in dry tetrahydrofuran (THF) to make a 30% w/v solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-ethyllithium (0.5 M in benzene, 20 mL, 10.0 mmol) to the stirred solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining NMR spectra is as follows:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts can be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Gas Chromatography-Mass Spectrometry (GC-MS):

A typical GC-MS protocol for analyzing a semi-volatile compound like this compound would involve:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC oven temperature program could start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

The separated components are then introduced into the mass spectrometer for ionization (typically by electron ionization) and detection.

Applications and Biological Relevance

Adamantane derivatives are widely recognized for their therapeutic potential, with notable examples including the antiviral agent amantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine.[8] The adamantane cage provides a rigid, lipophilic scaffold that can enhance a drug's metabolic stability and ability to cross the blood-brain barrier.[4]

While specific biological targets and signaling pathways for this compound have not been extensively reported, it is utilized as a key intermediate in the synthesis of more complex pharmacologically active molecules.[4][5] Its tertiary alcohol functionality allows for further chemical modifications.

Additionally, this compound has been mentioned as a polymerization inhibitor.[9] In free radical polymerization, inhibitors act by scavenging radical species, thereby terminating the polymer chain growth. The bulky adamantyl group may contribute to the efficacy of this inhibition.

Proposed mechanism of polymerization inhibition.

Conclusion

This compound is a chiral, adamantane-based tertiary alcohol with well-defined structural and spectroscopic properties. Its synthesis is straightforward, and it serves as a valuable building block for the development of novel pharmaceuticals and advanced materials. While its specific biological activities and the properties of its individual enantiomers remain to be fully elucidated, the established importance of the adamantane scaffold in drug design suggests that this compound and its derivatives are promising candidates for future research and development. This guide provides a foundational resource for scientists and researchers working with this versatile molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 14648-57-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound,14648-57-8 | Lanospharma Laboratories Co,.LTD [lanospharma.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. longchangchemical.com [longchangchemical.com]

physical properties of 2-Ethyl-2-adamantanol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-adamantanol, a derivative of adamantane, possesses a unique tricyclic cage structure that imparts notable physical and chemical properties. This rigid and sterically hindered scaffold is of significant interest in medicinal chemistry and materials science. In drug development, the adamantyl moiety can enhance lipophilicity and metabolic stability, making it a valuable pharmacophore. In materials science, its incorporation can improve the thermal and mechanical properties of polymers. This guide provides a concise overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and general methods for the determination of its physical characteristics.

Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | 265.5 °C (at 760 mmHg) | Calculated |

Experimental Protocols

Synthesis of this compound from 2-Adamantanone

A common and effective method for the synthesis of this compound is the nucleophilic addition of an ethyl group to 2-adamantanone. The following protocol is based on established laboratory procedures.[1]

Materials:

-

2-Adamantanone

-

Ethyllithium (in a suitable solvent like benzene or cyclohexane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled and flushed with an inert gas (nitrogen or argon).

-

Dissolution of Starting Material: 2-Adamantanone is dissolved in anhydrous tetrahydrofuran (THF) in the reaction flask under an inert atmosphere.

-

Addition of Grignard Reagent: The solution is cooled to 0 °C using an ice bath. Ethyllithium solution is added dropwise from the dropping funnel to the stirred solution of 2-adamantanone.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

General Protocol for Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using a standard melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the purified, dry crystalline sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

General Protocol for Boiling Point Determination

For a high-boiling liquid, the boiling point can be determined using a micro-boiling point or distillation method.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or a heating block

-

Thiele tube (optional, for uniform heating)

Procedure (Micro Method):

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or vial.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.

-

Heating Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. The assembly is then immersed in a heating bath.

-

Heating and Observation: The bath is heated slowly. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2-adamantanone.

References

An In-depth Technical Guide to the Solubility of 2-Ethyl-2-adamantanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethyl-2-adamantanol, a key intermediate in the synthesis of various adamantane derivatives for pharmaceutical and materials science applications. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility analysis based on structural characteristics, outlines detailed experimental protocols for precise solubility determination, and presents visual workflows to aid in experimental design.

Qualitative Solubility Profile

This compound (C₁₂H₂₀O, Molar Mass: 180.29 g/mol ) possesses a unique chemical structure that dictates its solubility behavior. The molecule consists of a bulky, nonpolar adamantane cage and a polar tertiary alcohol group. This amphiphilic nature suggests a nuanced solubility profile across different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents. Therefore, it is expected to exhibit moderate to good solubility in lower alcohols like methanol and ethanol. While specific data is unavailable, a related compound, 2-adamantanol, is known to be soluble in methanol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Solubility in these solvents is anticipated to be moderate.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar adamantane core suggests that this compound will have some affinity for nonpolar solvents. Adamantane itself is soluble in nonpolar organic solvents. However, the presence of the polar hydroxyl group will likely limit its solubility in very nonpolar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. It is expected that this compound would be soluble in dichloromethane.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The general scarcity of such data for adamantane derivatives has been noted in the literature.[1] To obtain precise solubility values (e.g., in g/100 mL or mol/L), experimental determination is necessary. The following sections detail the methodologies for such determinations.

Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Toluene | 25 | Data not available |

| Hexane | 25 | Data not available |

Note: This table is provided as a template. The values need to be determined experimentally.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, the following experimental methods are recommended.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined.

Apparatus and Materials:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

This compound

-

Organic solvents of interest

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to several vials. "Excess" means that a visible amount of undissolved solid will remain at the end of the equilibration period.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent. Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

Dynamic Laser Monitoring Method

This method is particularly useful for determining the solubility of a compound at different temperatures in a more automated fashion.

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the solute dissolves upon heating, the intensity of the transmitted laser light increases. The temperature at which the last solid particle dissolves is taken as the saturation temperature for that specific concentration.

Apparatus and Materials:

-

Jacketed glass vessel

-

Laser transmitter and receiver

-

Stirrer

-

Temperature probe

-

Circulating water bath with temperature control

-

Analytical balance

-

This compound

-

Organic solvents of interest

Procedure:

-

Preparation: A known mass of the solvent is added to the jacketed glass vessel. A known mass of this compound is then added to the solvent.

-

Heating and Monitoring: The solution is stirred continuously while the temperature is slowly increased at a controlled rate by the circulating water bath. The intensity of the laser beam passing through the solution is monitored.

-

Endpoint Detection: The temperature at which the laser intensity reaches a maximum and constant value (corresponding to the complete dissolution of the solid) is recorded as the equilibrium saturation temperature for the prepared concentration.

-

Data Collection: By repeating this process with different initial concentrations of this compound, a solubility curve as a function of temperature can be constructed.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.

Caption: Logical workflow for determining the solubility of this compound.

Experimental Workflow for Isothermal Saturation Method

The following diagram provides a step-by-step visual representation of the Isothermal Saturation Method.

Caption: Step-by-step workflow for the Isothermal Saturation Method.

References

The Adamantane Core: A Diamondoid Scaffold in Drug Discovery - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Advantage

Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), presents a unique and highly valuable scaffold in medicinal chemistry.[1] Its diamond-like structure, first postulated by H. Decker in 1924, was a theoretical curiosity until its isolation from petroleum in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek.[2][3] The initial laboratory synthesis by Vladimir Prelog in 1941 was a landmark achievement, though its low yield made widespread study impractical.[2][4] The landscape of adamantane chemistry was profoundly transformed in 1957 when Paul von Ragué Schleyer developed an efficient Lewis acid-catalyzed rearrangement synthesis, making adamantane readily available for research and development.[5] This breakthrough paved the way for the discovery of its derivatives' remarkable therapeutic potential, beginning with the antiviral activity of amantadine in the 1960s.[5]

The adamantane moiety imparts several advantageous physicochemical properties to drug candidates. Its pronounced lipophilicity enhances membrane permeability, including passage across the blood-brain barrier, which can improve bioavailability for centrally acting drugs.[6][7] The rigid, three-dimensional cage provides a stable anchor for pharmacophoric groups, allowing for precise orientation and optimal interaction with biological targets.[6] Furthermore, the steric bulk of the adamantane core can shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's metabolic half-life.[6] These characteristics have led to the successful development of adamantane-based drugs for a range of diseases, from viral infections to neurodegenerative disorders.

Historical Milestones in Adamantane Discovery and Synthesis

The journey from a theoretical molecule to a cornerstone of medicinal chemistry is marked by several key discoveries:

-

1924: H. Decker first proposed the existence of the adamantane structure.[2] German chemist Hans Meerwein's attempt at synthesis resulted in "Meerwein's ester," a precursor later used in adamantane synthesis.[2][4]

-

1933: Adamantane was first isolated from petroleum, confirming its natural occurrence.[2][3]

-

1941: Vladimir Prelog achieved the first successful, albeit low-yield (0.16%), laboratory synthesis of adamantane.[2][4] This was later improved by Stetter to 6.5%.[6]

-

1957: Paul von Ragué Schleyer developed a practical, high-yield synthesis of adamantane from dicyclopentadiene, which made the compound widely accessible.[2][8]

-

1960s: The antiviral properties of amantadine (1-aminoadamantane) against influenza A were discovered, marking the beginning of adamantane's medicinal chemistry applications.[5][9]

-

1968: The antiparkinsonian effects of amantadine were serendipitously discovered.[10]

-

1968: Memantine was first synthesized, later to be identified as an NMDA receptor antagonist for the treatment of Alzheimer's disease.[11][12]

Key Adamantane Derivatives in Medicine

The versatility of the adamantane scaffold is demonstrated by its presence in several clinically significant drugs:

-

Amantadine and Rimantadine (Antivirals): These were among the first adamantane derivatives to be used as drugs.[9] They inhibit the replication of the influenza A virus by blocking the M2 proton channel, which is essential for viral uncoating within the host cell.[13][14]

-

Memantine (Neuroprotective Agent): Used in the management of moderate-to-severe Alzheimer's disease, memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11][12] By blocking the NMDA receptor channel, memantine mitigates the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the neuronal damage seen in Alzheimer's.[1][12]

-

Other Derivatives: The adamantane scaffold has been incorporated into drugs for other therapeutic areas, including saxagliptin and vildagliptin for type 2 diabetes, and adapalene, a retinoid-like compound used in the treatment of acne.[13]

Data Presentation

The following tables summarize key quantitative data for prominent adamantane derivatives, facilitating a comparative analysis of their pharmacological and pharmacokinetic properties.

Table 1: Antiviral Activity of Amantadine and Rimantadine against Influenza A

| Compound | Assay | Virus Strain | IC50 / EC50 | Reference |

| Amantadine | Electrophysiological Recording | Wild-Type A/M2 | 16.0 ± 1.1 µM (IC50) | [15] |

| Amantadine | Electrophysiological Recording | S31N Mutant A/M2 | 199.9 ± 1.1 µM (IC50) | [15] |

| Rimantadine | Plaque Reduction Assay | A/Soloman Island/3/2006 (H1N1) | 19.62 nM (EC50) | [16] |

| (S)-Rimantadine | Plaque Reduction Assay | A/Soloman Island/3/2006 (H1N1) | 24.44 nM (EC50) | [16] |

Table 2: Clinical Efficacy of Amantadine for Influenza A in Adults

| Outcome | Efficacy | 95% Confidence Interval | Reference |

| Prevention of clinical influenza | 23% | 11% to 34% | [11] |

| Prevention of serologically confirmed influenza A | 61% | 35% to 76% | [5] |

| Reduction in duration of fever | 1 day | 0.7 to 1.3 days | [11] |

Table 3: Pharmacological and Pharmacokinetic Properties of Key Adamantane Derivatives

| Compound | Mechanism of Action | Bioavailability | Half-life | Primary Excretion Route | Reference |

| Amantadine | Influenza A M2 proton channel blocker | ~90% | 17 hours (young adults) | Renal (unchanged) | [14] |

| Rimantadine | Influenza A M2 proton channel blocker | Well absorbed | 25 hours (young adults) | Renal (metabolized) | [14] |

| Memantine | Uncompetitive NMDA receptor antagonist | 100% | 60-80 hours | Renal (largely unchanged) | [12] |

Table 4: Clinical Efficacy of Memantine in Moderate to Severe Alzheimer's Disease (28-week trial data)

| Efficacy Measure | Memantine Change from Baseline | Placebo Change from Baseline | p-value | Reference |

| SIB (Severe Impairment Battery) | Statistically significant benefit | - | <0.001 | [17] |

| CIBIC-Plus (Clinician's Interview-Based Impression of Change Plus) | Statistically significant benefit | - | <0.05 | [17] |

| ADCS-ADLsev (Activities of Daily Living Inventory) | Statistically significant improvement | - | <0.05 | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the discovery and development of adamantane derivatives are provided below.

Synthesis Protocols

1. Prelog's Synthesis of Adamantane (1941) - Simplified Key Steps

This multi-step synthesis starts from Meerwein's ester. The following represents a high-level summary of the key transformations.

-

Step 1: Hydrolysis and Decarboxylation: Meerwein's ester is hydrolyzed with barium hydroxide and then heated to induce decarboxylation, yielding a bicyclic diketone.[18]

-

Step 2: Wolff-Kishner Reduction: The diketone is reduced to the corresponding bicyclic hydrocarbon using hydrazine and a base at high temperatures.[18]

-

Step 3: Bromo-decarboxylation (Hunsdiecker Reaction): The hydrocarbon is carboxylated, and the resulting carboxylic acid is converted to its silver salt. Treatment with bromine yields a bromo-adamantane derivative.

-

Step 4: Reduction: The bromo-adamantane derivative is reduced to adamantane.

Note: This synthesis is of historical importance but is not practical due to its low overall yield.

2. Schleyer's Synthesis of Adamantane (1957)

This highly efficient method made adamantane widely available.

-

Starting Material: Dicyclopentadiene.

-

Step 1: Hydrogenation: Dicyclopentadiene is hydrogenated in the presence of a catalyst (e.g., platinum dioxide) to yield tetrahydrodicyclopentadiene.

-

Step 2: Lewis Acid-Catalyzed Rearrangement: Tetrahydrodicyclopentadiene is treated with a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent (e.g., carbon disulfide or cyclohexane). The mixture is heated, inducing a complex series of rearrangements that ultimately lead to the thermodynamically stable adamantane structure.

-

Workup and Purification: The reaction is quenched, and the adamantane is isolated by extraction and purified by sublimation or recrystallization. Yields can be as high as 30-40%.

3. Synthesis of Amantadine Hydrochloride

A common laboratory and industrial synthesis proceeds from 1-bromoadamantane.

-

Starting Material: 1-Bromoadamantane.

-

Step 1: Ritter Reaction: 1-Bromoadamantane is reacted with acetonitrile in the presence of concentrated sulfuric acid. This forms an N-adamantyl acetamide intermediate.[19]

-

Step 2: Hydrolysis: The N-adamantyl acetamide is hydrolyzed under basic conditions (e.g., sodium hydroxide in a high-boiling solvent like diethylene glycol) to yield amantadine (1-aminoadamantane).[20]

-

Step 3: Salt Formation: The resulting amantadine free base is dissolved in a suitable solvent (e.g., ether) and treated with hydrochloric acid to precipitate amantadine hydrochloride. The product is then collected by filtration and dried.[20]

4. Synthesis of Rimantadine

One synthetic route involves the reductive amination of 1-acetyladamantane.

-

Starting Material: 1-Acetyladamantane.

-

Step 1: Oxime Formation: 1-Acetyladamantane is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form 1-adamantyl methyl ketoxime.[21]

-

Step 2: Reduction: The ketoxime is reduced to rimantadine. This can be achieved through catalytic hydrogenation (e.g., using a platinum on carbon catalyst) under pressure or with a reducing agent like lithium aluminum hydride.[21]

-

Step 3: Salt Formation: The resulting rimantadine is converted to its hydrochloride salt.

5. Synthesis of Memantine Hydrochloride

A concise, two-step synthesis from 1,3-dimethyladamantane has been developed.[7]

-

Starting Material: 1,3-Dimethyladamantane.

-

Step 1: Formylation: 1,3-Dimethyladamantane is reacted with formamide and nitric acid to produce 1-formamido-3,5-dimethyladamantane with a high yield (98%).[7]

-

Step 2: Hydrolysis and Salt Formation: The formamide intermediate is hydrolyzed with aqueous hydrochloric acid to yield memantine hydrochloride in good yield (85%).[7]

Biological Assay Protocols

1. Plaque Reduction Assay for Antiviral Activity (Generic Workflow)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

-

Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in multi-well plates and grow to confluency.

-

Viral Infection: Infect the cell monolayers with a known amount of virus.

-

Compound Treatment: After a brief incubation period to allow for viral adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form (typically 2-3 days for influenza).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to a no-drug control. The EC50 value (the concentration that inhibits 50% of plaque formation) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[16]

2. Electrophysiological Assay for M2 Proton Channel Inhibition (Generic Workflow)

This technique directly measures the effect of a compound on the ion channel activity of the M2 protein expressed in a model system like Xenopus oocytes.

-

Expression of M2 Channel: Inject Xenopus oocytes with cRNA encoding the influenza A M2 protein and incubate to allow for protein expression in the oocyte membrane.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Channel Activation: Perfuse the oocyte with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current.

-

Compound Application: While recording the pH-activated current, perfuse the oocyte with a buffer containing the test compound at various concentrations.

-

Data Acquisition and Analysis: Measure the inhibition of the current at each compound concentration. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[15]

Mandatory Visualizations

The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows related to adamantane derivatives.

Caption: Key milestones in the synthesis of adamantane and the development of its major derivatives.

Caption: Mechanism of action for amantadine and rimantadine against the Influenza A virus.

Caption: Mechanism of action for memantine's neuroprotective effects via NMDA receptor antagonism.

References

- 1. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]

- 9. Rimantadine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amantadine and rimantadine for preventing and treating influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 15. pnas.org [pnas.org]

- 16. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synarchive.com [synarchive.com]

- 19. ijpsr.com [ijpsr.com]

- 20. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 21. alliedacademies.org [alliedacademies.org]

Spectroscopic Profile of 2-Ethyl-2-adamantanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-2-adamantanol, a key intermediate in various synthetic applications. Due to the limited availability of public domain data, this guide presents directly acquired Nuclear Magnetic Resonance (NMR) data for this compound and supplements it with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) data from the closely related parent compound, 2-adamantanol, to provide valuable comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data for this compound

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.07 | d | 12.1 | 2H, 4ax, 9ax adamantane-H |

| 1.94 | d | 12.1 | 2H, 8ax, 10ax adamantane-H |

| 1.75-1.83 | m | - | 2H, 5,7 adamantane-H |

| 1.40-1.70 | m | - | 10H, 1,3, 4eq, 9eq, 6, 8eq, 10eq adamantane-H, CH₂ CH₃ |

| 0.86 | t | 7.0 | 3H, CH₂CH₃ |

Note: The assignments are based on the provided data and established knowledge of adamantane NMR spectra.

¹³C NMR Data for this compound[1]

Solvent: CDCl₃ Frequency: 50 MHz

| Chemical Shift (δ) ppm | Assignment |

| 74.9 | C -2 (adamantane) |

| 38.5 | C -6 (adamantane) |

| 36.6 | C -1,3 (adamantane) |

| 34.6 | C -4,9 (adamantane) |

| 33.0 | C -8,10 (adamantane) |

| 30.6 | C H₂CH₃ |

| 27.5 | C -5,7 (adamantane) |

| 27.4 | C -5,7 (adamantane) |

| 6.4 | CH₂C H₃ |

Infrared (IR) Spectroscopy

Characteristic IR Absorptions for 2-Adamantanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch |

| ~2900 | Strong | C-H stretch (adamantane cage) |

| ~1450 | Medium | C-H bend (adamantane cage) |

| ~1090 | Strong | C-O stretch |

Mass Spectrometry (MS)

Similar to the IR data, a published mass spectrum for this compound could not be located. The mass spectrum of 2-adamantanol is provided as a reference. The fragmentation pattern of this compound is expected to show similarities, with characteristic losses of water and the ethyl group.

Mass Spectrometry Data for 2-Adamantanol

| m/z | Relative Intensity (%) | Assignment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M-OH]⁺ |

| 134 | High | [M-H₂O]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 79 | High | [C₆H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain a singlet for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound.

Disclaimer: The Infrared Spectroscopy and Mass Spectrometry data presented in this guide are for the related compound 2-adamantanol and are intended to provide an approximate reference. Experimental data for this compound may vary. Researchers are advised to acquire experimental data for this compound for precise characterization.

The Synthetic Versatility of 2-Ethyl-2-adamantanol: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-adamantanol, a tertiary alcohol featuring the rigid and sterically demanding adamantane cage, is a versatile building block in modern organic synthesis. Its unique physicochemical properties, including high lipophilicity, thermal stability, and metabolic resistance, make it a valuable synthon in the development of advanced materials and novel therapeutic agents.[1][2][3] The adamantane moiety, often described as a "lipophilic bullet," can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates by improving membrane permeability and metabolic stability.[3] This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and logical workflows.

Core Applications and Synthetic Utility

The synthetic utility of this compound primarily stems from the reactivity of its tertiary hydroxyl group and the robust nature of the adamantane scaffold. Key applications include its use as a precursor for functionalized monomers in polymer chemistry and as a bulky moiety in the design of bioactive molecules.

Monomer Synthesis for Advanced Polymers

One of the most well-documented applications of this compound is in the synthesis of specialty monomers, particularly for use in photoresist polymers for microlithography. The incorporation of the bulky 2-ethyl-2-adamantyl group into a polymer chain can enhance its thermal properties, etch resistance, and solubility characteristics. A prime example is the synthesis of 2-ethyl-2-adamantyl methacrylate.

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Ethyl-2-adamantyl methacrylate | This compound | Vinyl methacrylate, Basic ion exchange resin, Tetrachlorobenzoquinone | n-Hexane | -10 | 6 | 93.45 | [4] |

| 2-Ethyl-2-adamantyl methacrylate | 2-Adamantanone | Bromoethane, Metal, Methacryloyl chloride | Solvent (e.g., THF) | <0 to RT | 10-20 (each step) | High (unspecified) | [1] |

| Lithium 2-ethyl-2-adamantanolate | 2-Adamantanone | Ethyllithium | Tetrahydrofuran/Benzene | 0 | Overnight | 94 | [5] |

Synthesis of 2-Ethyl-2-adamantyl methacrylate from this compound [4]

-

Materials:

-

This compound (97 g)

-

n-Hexane (2175 ml)

-

Tetrachlorobenzoquinone (polymerization inhibitor, 0.0072 g)

-

Basic ion exchange resin (72.5 g)

-

Vinyl methacrylate (72.5 g)

-

Water (800 ml)

-

-

Procedure:

-

To a 3L four-necked flask equipped with a stirrer, condenser, and thermometer, add n-hexane (2175 ml).

-

Begin stirring and add this compound (97 g) to the system.

-

Slowly add the polymerization inhibitor, tetrachlorobenzoquinone (0.0072 g).

-

Add the basic ion exchange resin (72.5 g) and adjust the pH to 7-8.

-

Cool the reaction mixture to -10°C.

-

Slowly add vinyl methacrylate (72.5 g) dropwise to the reaction system.

-

Maintain the reaction at -10°C for 6 hours, monitoring the progress of the reaction.

-

Upon completion, add water (800 ml) to the reaction system, stir, and perform a liquid-liquid extraction.

-

Separate the organic phase, dry it, and concentrate under reduced pressure to obtain 125 g of 2-ethyl-2-adamantyl methacrylate product.

-

-

Yield: 93.45%

Synthesis of this compound [5]

-

Materials:

-

2-Adamantanone (500 mg, 3.33 mmol)

-

Dry Tetrahydrofuran (THF)

-

n-Ethyllithium (0.5M in benzene, 20 mL, 10.0 mmol)

-

-

Procedure:

-

Prepare a 30% (w/v) solution of 2-adamantanone in dry THF.

-

Cool the solution to 0°C.

-

Add the n-ethyllithium solution (20 mL) to the cooled adamantanone solution.

-

Stir the mixture overnight at 0°C.

-

Work up the reaction to isolate the product.

-

-

Yield: 560 mg (94%)

References

Methodological & Application

Application Notes and Protocols: 2-Ethyl-2-adamantanol in Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 2-Ethyl-2-adamantanol, a key intermediate in medicinal chemistry. It outlines the protocol for its synthesis via the Grignard reaction, discusses its reactivity with Grignard reagents, and explores its applications in drug development.

Introduction

This compound is a tertiary alcohol featuring the rigid, lipophilic adamantane cage. This unique three-dimensional structure is of significant interest in drug design as it can enhance the metabolic stability and improve the pharmacokinetic profile of therapeutic agents.[1] The adamantane moiety can increase lipophilicity, which may improve membrane permeability and penetration of the blood-brain barrier.[2] Due to these favorable properties, this compound serves as a versatile building block for the synthesis of novel adamantane derivatives for therapeutic applications.[3]

Synthesis of this compound via Grignard Reaction

The most common and efficient method for synthesizing this compound is through the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to 2-adamantanone.[4][5] The reaction proceeds via the formation of a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[4]

Reaction Scheme:

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]

Application Notes and Protocols for the Esterification of 2-Ethyl-2-adamantanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-adamantanol is a key intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid, bulky adamantane cage imparts unique properties such as increased lipophilicity and metabolic stability to target compounds. The tertiary alcohol functional group, while sterically hindered, allows for the formation of ester derivatives, which are crucial for developing prodrugs, modifying solubility, and creating novel polymers.

Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification conditions are often ineffective, leading to low yields or elimination byproducts. This document provides detailed protocols for more suitable esterification methods for this compound, including transesterification and acylation with acid anhydrides and acid chlorides, along with the expected reaction parameters and yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various successful methods for the esterification of this compound and its close structural analog, 2-Methyl-2-adamantanol. This data is intended to provide a comparative overview to aid in the selection of the most appropriate method for a specific synthetic goal.

| Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Vinyl Methacrylate | Basic Ion Exchange Resin | n-Hexane | -10 | 6 | 2-Ethyl-2-adamantyl methacrylate | 93.45 | [1] |

| Methacryloyl Chloride | Not specified (in-situ reaction after Grignard) | Not specified | <0 to RT | 10-20 | 2-Ethyl-2-adamantyl methacrylate | Not specified | [2] |

| Acetic Anhydride | DMAP (catalytic) | Pyridine, CH2Cl2 | Room Temp. | 24 | 2-Alkyl-2-adamantyl acetate | High (General procedure) | [1] |

| Carboxylic Acid | DCC, DMAP | CH2Cl2 | 0 to Room Temp. | 3 | Ester | High (General procedure for tertiary alcohols) | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-2-adamantyl methacrylate via Transesterification

This protocol details a high-yield synthesis of 2-Ethyl-2-adamantyl methacrylate using a transesterification reaction with vinyl methacrylate.[1]

Materials:

-

This compound

-

Vinyl methacrylate

-

n-Hexane

-

Basic ion exchange resin (weakly basic with secondary amino groups)

-

Tetrachlorobenzoquinone (polymerization inhibitor)

-

Water (for extraction)

Procedure:

-

To a 3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2175 mL of n-hexane.

-

Begin stirring and add 97 g of this compound to the flask.

-

Slowly add 0.0072 g of the polymerization inhibitor, tetrachlorobenzoquinone.

-

Add 72.5 g of the basic ion exchange resin. Adjust the pH of the mixture to 7-8.

-

Cool the reaction mixture to -10°C using an appropriate cooling bath.

-

Slowly add 72.5 g of vinyl methacrylate dropwise to the cooled reaction mixture.

-

Maintain the reaction at -10°C for 6 hours, monitoring the progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, add 800 mL of water to the flask and stir to perform an extraction.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure to obtain the crude product.

-

Further purification, if necessary, can be performed by vacuum distillation or column chromatography.

Expected Yield: 93.45%

Protocol 2: General Procedure for Acylation with Acetic Anhydride and DMAP

This protocol provides a general method for the acylation of sterically hindered tertiary alcohols like this compound using acetic anhydride, catalyzed by 4-(Dimethylamino)pyridine (DMAP).[1]

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Copper sulfate solution (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a clean, dry round-bottomed flask, dissolve this compound (1 equivalent) in a mixture of dry dichloromethane, pyridine (or triethylamine), and acetic anhydride (excess).

-

Add a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, dilute the mixture with diethyl ether.

-

Wash the organic layer successively with copper sulfate solution, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.

-

Purify the product by column chromatography or distillation as needed.

Protocol 3: Steglich Esterification of this compound

The Steglich esterification is a mild and effective method for coupling carboxylic acids with sterically hindered alcohols.[3]

Materials:

-

This compound

-

Carboxylic acid of choice

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dry dichloromethane (CH2Cl2)

-

0.5 N Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

Procedure:

-

To a stirred solution of the carboxylic acid (1 equivalent), this compound (1-1.2 equivalents), and a catalytic amount of DMAP in dry dichloromethane, add DCC or EDC (1.1 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours or until the reaction is complete as monitored by TLC.

-

The precipitated dicyclohexylurea (DCU) byproduct (if DCC is used) can be removed by filtration.

-